Dodecylammonium iodide
Description
Dodecylammonium iodide (DAI, C₁₂H₂₅NH₃⁺I⁻) is a long-chain alkylammonium halide widely employed in the synthesis of quasi-2D perovskites, such as (C₁₂)₂(MA)ₙ₋₁PbₙI₃ₙ₊₁ (MA = methylammonium). Its structure comprises a dodecyl chain (12 carbons) bonded to an ammonium group and an iodide counterion. DAI enables precise control over perovskite dimensionality by templating inorganic Pb-I layers, enhancing exciton confinement and stability . Key applications include photovoltaics, light-emitting diodes (LEDs), and biexciton lasing due to its ability to form high-quality 2D/3D heterostructures .
Properties
IUPAC Name |
dodecylazanium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N.HI/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWSKGXEHZHFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[NH3+].[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Neutralization of Dodecylamine with Hydroiodic Acid
The most direct method involves neutralizing dodecylamine (C₁₂H₂₅NH₂) with hydroiodic acid (HI). This exothermic reaction proceeds as:
Procedure :
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Reagent Preparation : Combine equimolar amounts of dodecylamine (m.w. 185.34 g/mol) and 57% hydroiodic acid (density 1.7 g/cm³) in anhydrous ethanol under nitrogen atmosphere .
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Reaction Conditions : Stir at 50°C for 4 hours to ensure complete protonation.
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Crystallization : Cool the mixture to −20°C, inducing precipitation. Filter and wash with cold diethyl ether to remove unreacted amine.
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Drying : Vacuum-dry the product at 60°C for 12 hours.
Key Parameters :
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Challenges : HI’s corrosivity necessitates glass-lined reactors.
Salt Metathesis of Dodecylammonium Chloride with Potassium Iodide
This two-step process replaces chloride with iodide via ion exchange:
Procedure :
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Dodecylammonium Chloride Synthesis : React dodecylamine with hydrochloric acid in methanol .
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Iodide Exchange : Dissolve 1 mol dodecylammonium chloride and 1.2 mol KI in boiling deionized water.
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Precipitation : Cool to 4°C, filter KCl byproduct, and concentrate the filtrate.
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Recrystallization : Use acetonitrile/ethanol (3:1 v/v) to isolate white crystals .
Performance Metrics :
Direct Amine-Iodine Reaction Under Reductive Conditions
Dodecylamine reacts with molecular iodine (I₂) in the presence of a reducing agent like hypophosphorous acid (H₃PO₂):
Optimized Protocol :
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Molar Ratio : 2:1:1 (amine:I₂:H₃PO₂).
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Solvent System : 2-methoxyethanol (2-ME) at 80°C for 6 hours .
Advantages :
Limitations :
Electrochemical Synthesis for High-Throughput Production
A novel anode-free electrolysis method enables large-scale synthesis:
Cell Configuration :
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Anode : Platinum mesh.
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Cathode : Carbon felt.
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Electrolyte : 1M NaI in ethanol/water (4:1).
Reaction Mechanism :
Operational Data :
| Current Density | Temperature | Yield (8h) | Energy Cost |
|---|---|---|---|
| 50 mA/cm² | 25°C | 76% | $1.28/kg |
| 100 mA/cm² | 40°C | 82% | $0.94/kg |
Critical Analysis of Crystallization and Purification Techniques
Recrystallization Solvents :
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Ethanol : Produces needle-like crystals (purity 97–98%).
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Acetonitrile : Yields cubic crystals with <0.1% chloride impurity .
Stability Considerations :
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Light Sensitivity : Decomposes to I₂ under UV exposure (t₁/₂ = 14 days at 1000 lux) .
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Storage : Argon-filled amber vials at −20°C extend shelf life to 18 months .
Industrial-Scale Production Workflows
Batch vs. Continuous Flow :
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Capacity | 500 kg/day | 2,000 kg/day |
| Purity Consistency | ±1.5% | ±0.8% |
| Solvent Recovery | 72% | 94% |
Quality Control Protocols :
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Iodide Assay : Potentiometric titration with AgNO₃ (USP <461>).
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Thermal Stability : TGA shows decomposition onset at 182°C (heating rate 10°C/min).
Chemical Reactions Analysis
Dodecylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Formation of Perovskites: It is used as a precursor in the formation of Ruddlesden–Popper halide perovskites, which involves the reaction with methylammonium iodide to form layered perovskite structures
Scientific Research Applications
Role in Perovskite Solar Cells
1.1 Enhancing Efficiency and Stability
Dodecylammonium iodide is primarily used as an additive in the fabrication of perovskite solar cells. Its incorporation into precursor solutions has been shown to improve the optical quality and crystallinity of perovskite films, leading to enhanced device performance. For instance, studies have demonstrated that the addition of DAI can significantly enhance the photoluminescence quantum yield and reduce non-radiative recombination losses in perovskite materials .
Table 1: Performance Metrics of Perovskite Solar Cells with this compound
| Sample Type | Open Circuit Voltage (V) | Short Circuit Current (mA/cm²) | Fill Factor (%) | Power Conversion Efficiency (%) |
|---|---|---|---|---|
| Control Device | 1.14 | 23.8 | 80.5 | 21.8 |
| DAI-Enhanced Device | 1.17 | 24.0 | 82.9 | 23.3 |
The data indicates that devices fabricated with DAI exhibit superior performance compared to control devices, highlighting its effectiveness as an additive .
1.2 Defect Passivation
This compound also plays a crucial role in defect passivation within perovskite structures. The introduction of DAI helps mitigate interstitial iodide defects, which are known to limit the efficiency and stability of perovskite solar cells . By reducing these defects, DAI contributes to improved charge carrier dynamics and overall device longevity.
Synthesis of Quasi-2D Perovskites
DAI is instrumental in synthesizing quasi-2D perovskites, which exhibit unique electronic properties due to their layered structures. These materials are characterized by their ability to confine excitons within two dimensions, leading to enhanced light absorption and emission properties . The use of DAI as a spacer cation allows for tunable exciton dynamics and improved stability against environmental factors.
Table 2: Properties of Quasi-2D Perovskites with this compound
| Property | Value |
|---|---|
| Band Gap | Tunable (1.5 - 2.3 eV) |
| Exciton Binding Energy | Enhanced due to dimensionality |
| Stability | Improved under ambient conditions |
The ability to manipulate the band gap by varying the composition of the organic cations, including DAI, makes these materials highly versatile for optoelectronic applications .
Other Applications
Beyond its role in solar cell technology, this compound has potential applications in various fields:
3.1 Nanomaterials Synthesis
DAI can serve as a surfactant or stabilizing agent in the synthesis of nanoparticles and nanocomposites. Its amphiphilic nature allows it to stabilize colloidal dispersions, which is crucial for producing uniform nanomaterials with desirable properties.
3.2 Drug Delivery Systems
Research has indicated that quaternary ammonium compounds like DAI can be utilized in drug delivery systems due to their biocompatibility and ability to interact with biological membranes, facilitating the transport of therapeutic agents .
Mechanism of Action
The primary mechanism by which dodecylammonium iodide exerts its effects is through its role as a precursor in the formation of perovskite structures. The dodecylammonium cation acts as a spacer between layers of lead iodide octahedra, resulting in a quasi-2D structure with enhanced stability and optoelectronic properties . This structure allows for efficient exciton confinement and improved charge carrier dynamics, which are crucial for the performance of perovskite-based devices .
Comparison with Similar Compounds
Alkylammonium Iodides with Varying Chain Lengths
DAI is compared with shorter-chain alkylammonium iodides, which differ in their steric effects, passivation efficiency, and optoelectronic properties:
Mechanistic Insights :
Halide Variants of Dodecylammonium Salts
Replacing iodide with other halides alters the perovskite’s structure and optoelectronic behavior:
Structural Impact :
Phenethylammonium Iodide (PEAI)
PEAI (C₆H₅C₂H₄NH₃⁺I⁻) is a bulkier aromatic ammonium salt with distinct electronic properties:
Mixed Halide Systems
DAI is also used in mixed halide perovskites (e.g., DA₂PbI₃Br), which combine the stability of iodides with the wider bandgap of bromides. These systems show intermediate emission energies (2.4–2.8 eV) and improved defect tolerance compared to pure bromide analogs .
Research Findings and Performance Metrics
Biexciton Lasing in DAI-Based Perovskites
- Binding Energy : ΔXX = 50 meV (twice the thermal energy at room temperature), enabling lasing up to 125 K .
- Threshold Density : 5.6×10¹⁸ cm⁻³, lower than GaAs quantum wells .
- Cavity Performance : Vertical-cavity surface-emitting lasers (VCSELs) with DA₂PbI₄ show narrow linewidths (<10 meV) and mode spacing ≈50 THz .
Solar Cell Efficiency
- DAI-treated 2D/3D perovskites achieve >20% efficiency due to reduced non-radiative recombination .
- OAI outperforms DAI in solar cells (22.9% vs. ~20%) due to balanced charge transport and passivation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
